molecular formula C22H24N2O B4237068 4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile

4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile

Cat. No.: B4237068
M. Wt: 332.4 g/mol
InChI Key: ZSYMMCPIBXUXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with specific receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzyl-1-piperidinyl)-1-phenyl-1-butanol hydrochloride
  • 1-(4-benzyl-1-piperidinyl)-2-(3R,6aR,8R,10aR)-3-hydroxy-1-(1,3-thiazol-2-ylmethyl)decahydropyrano[2,3-c][1,5]oxazocin-8-yl]ethanone
  • 4-(4-benzyl-1-piperidinyl)-6-phenylthieno(2,3-d)pyrimidine

Uniqueness

4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c23-16-21(20-9-5-2-6-10-20)22(25)17-24-13-11-19(12-14-24)15-18-7-3-1-4-8-18/h1-10,19,21H,11-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMMCPIBXUXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile
Reactant of Route 3
4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.